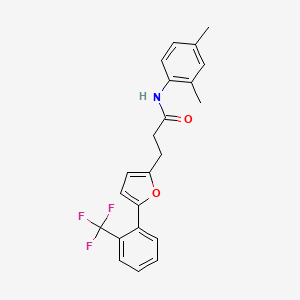
Quinolin-8-yl (3-bromophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinolin-8-yl (3-bromophenyl)carbamate is a chemical compound with the molecular formula C16H11BrN2O2. It is known for its unique structure, which combines a quinoline moiety with a bromophenyl group through a carbamate linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Quinolin-8-yl (3-bromophenyl)carbamate typically involves the reaction of quinolin-8-ol with 3-bromophenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Quinolin-8-yl (3-bromophenyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The quinoline moiety can participate in oxidation and reduction reactions, potentially altering the electronic properties of the compound.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions, leading to the formation of quinolin-8-ol and 3-bromophenylamine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate, typically in the presence of a base like triethylamine.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Major Products Formed
Substitution Reactions: Products include substituted quinolin-8-yl carbamates with various functional groups replacing the bromine atom.
Oxidation and Reduction Reactions: Products vary depending on the specific reaction but may include oxidized or reduced forms of the quinoline moiety.
Hydrolysis: The major products are quinolin-8-ol and 3-bromophenylamine.
Wissenschaftliche Forschungsanwendungen
Quinolin-8-yl (3-bromophenyl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of Quinolin-8-yl (3-bromophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, potentially disrupting cellular processes. The carbamate linkage may also play a role in modulating the compound’s activity by influencing its stability and reactivity. The exact pathways and targets can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Quinolin-8-yl 1-pentyl-(1H-indole)-3-carboxylate (QUPIC)
- Quinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate (QUCHIC)
- N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide (ADB-FUBINACA)
- N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentyl-1H-indole-3-carboxamide (ADBICA)
Uniqueness
Quinolin-8-yl (3-bromophenyl)carbamate is unique due to its specific combination of a quinoline moiety and a bromophenyl group linked through a carbamate bond. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
14628-12-7 |
|---|---|
Molekularformel |
C16H11BrN2O2 |
Molekulargewicht |
343.17 g/mol |
IUPAC-Name |
quinolin-8-yl N-(3-bromophenyl)carbamate |
InChI |
InChI=1S/C16H11BrN2O2/c17-12-6-2-7-13(10-12)19-16(20)21-14-8-1-4-11-5-3-9-18-15(11)14/h1-10H,(H,19,20) |
InChI-Schlüssel |
BCEKERQOLLFFIM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)OC(=O)NC3=CC(=CC=C3)Br)N=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(3-bromophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11945768.png)

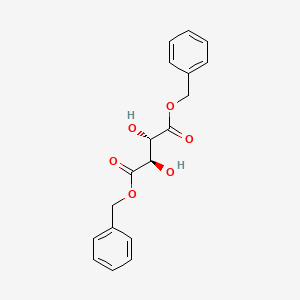
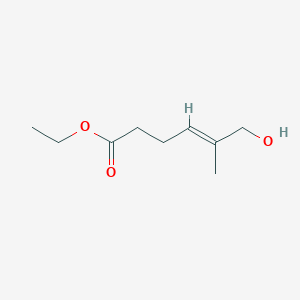
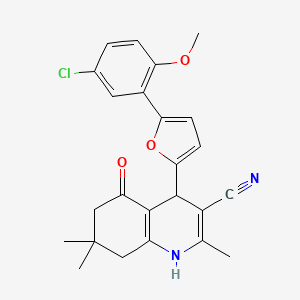
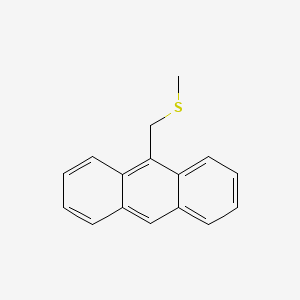

![3-(4-nitrophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B11945813.png)
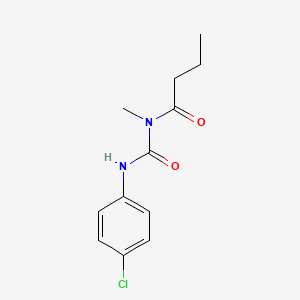
![L-Phenylalanine, N-[(phenylmethoxy)carbonyl]glycylglycyl-, methyl ester](/img/structure/B11945821.png)
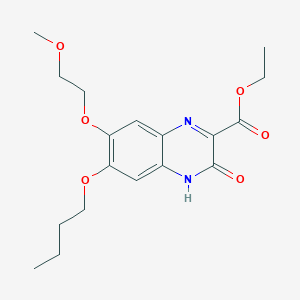
![Tetrahydro-2H,4H-4a,8a-(epoxymethano)-2a,6a-ethano-1,3-dioxapentaleno[1,6-cd]pentalene](/img/structure/B11945842.png)
